8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial purposes .
Chemical Reactions Analysis
Types of Reactions
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives: Known for their analgesic and anti-inflammatory properties.
1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde: Another xanthine derivative with similar structural features.
Uniqueness
What sets 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione apart is its unique propyl chain and trimethyl substitution, which confer distinct biological activities and chemical reactivity. These structural features make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7252-38-2 |
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Molecular Formula |
C18H22N8O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N8O4/c1-22-10(21-14-12(22)16(28)26(5)18(30)24(14)3)8-6-7-9-19-11-13(20-9)23(2)17(29)25(4)15(11)27/h6-8H2,1-5H3,(H,19,20) |
InChI Key |
UGLNWWGMHZEWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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